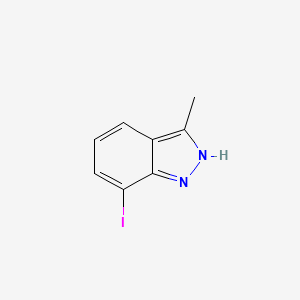

7-Iodo-3-methyl-1H-indazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7IN2 |

|---|---|

Molecular Weight |

258.06 g/mol |

IUPAC Name |

7-iodo-3-methyl-2H-indazole |

InChI |

InChI=1S/C8H7IN2/c1-5-6-3-2-4-7(9)8(6)11-10-5/h2-4H,1H3,(H,10,11) |

InChI Key |

NWORWEDECIYYDA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)I |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 7 Iodo 3 Methyl 1h Indazole and Its Precursors

Mechanistic Studies of Halogenation Reactions on Indazole Ring Systems

Halogenation is a fundamental transformation for preparing versatile indazole building blocks, as the introduced halogen serves as a handle for subsequent cross-coupling reactions. The C3 position of the 1H-indazole ring is generally the most susceptible to electrophilic attack due to its higher electron density.

Common iodination of the indazole core is achieved using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate in a polar solvent such as dimethylformamide (DMF). chim.it The mechanism proceeds via deprotonation of the N-H group of the indazole, forming an indazolide anion. This enhances the nucleophilicity of the heterocyclic ring, facilitating electrophilic attack by iodine at the C3 position. chim.it

Bromination is frequently accomplished using N-bromosuccinimide (NBS). Mechanistic investigations into the decarboxylative bromination of 1H-indazole-3-carboxylic acids with NBS suggest the reaction proceeds through a radical pathway. The absence of a reaction when radical quenchers are used supports this hypothesis. It is proposed that the acidic substrate activates NBS, facilitating its dissociation and initiating the radical process. rsc.org For direct C-H halogenation of 2-substituted indazoles, control experiments using radical scavengers like TEMPO also inhibited the reaction, pointing towards a radical mechanism where a bromine radical is generated and attacks the indazole ring. rsc.org

The choice of halogenating agent and reaction conditions can be tuned to achieve regioselectivity, targeting not only the C3 position but also positions on the benzene (B151609) ring, such as C5 and C7, often influenced by the electronic nature of existing substituents. chim.itrsc.org

Investigation of N-Alkylation and C-Alkylation Pathways in Indazoles

The indazole scaffold possesses two nitrogen atoms (N1 and N2) available for alkylation, and their direct alkylation typically results in a mixture of N1- and N2-substituted regioisomers. nih.govconnectjournals.com The regioselectivity of this transformation is highly sensitive to the reaction conditions, including the base, solvent, and the nature of the electrophile, as well as the substituents on the indazole ring. nih.gov

In contrast to N-alkylation, direct C-alkylation of the indazole core, particularly at the C3 position, is challenging due to the lower nucleophilicity of the carbon atoms compared to the nitrogen atoms. nih.gov However, innovative strategies have been developed to achieve this transformation. One such approach is the use of an "umpolung" strategy, where N-(benzoyloxy)indazoles are used as electrophiles in a copper hydride (CuH)-catalyzed reaction. This reverses the typical reactivity, allowing for nucleophilic attack by an alkyl source at the C3 position, enabling the synthesis of C3-allylated indazoles with high selectivity. nih.gov

Reaction Dynamics and Regioselectivity in Indazole Core Functionalization

The functionalization of the indazole core is governed by the inherent electronic properties of the bicyclic system and the influence of existing substituents. The regioselectivity of electrophilic and nucleophilic reactions is a critical aspect of indazole chemistry.

As noted, the C3 position is the most common site for electrophilic substitution, such as halogenation and nitration. chim.it However, the regioselectivity can be altered by substituents on the benzene ring. For instance, studies on N-alkylation have shown that electron-withdrawing groups like nitro (NO₂) or carboxylate (CO₂Me) at the C7 position can confer excellent N2 regioselectivity. nih.gov This is attributed to the electronic influence of the substituent on the relative nucleophilicity of the N1 and N2 atoms.

Electrophilic and Nucleophilic Substitution Mechanisms on Indazole Derivatives

Indazole derivatives undergo both electrophilic and nucleophilic substitution reactions, which are key to their diversification.

Electrophilic Substitution: The indazole ring is an electron-rich system susceptible to electrophilic attack. Besides the common C3-halogenation, nitration is another important electrophilic substitution. The reaction of indazoles with nitrating agents can lead to substitution at various positions, including C3, C5, and C7. For example, the nitration of 1H-indazole under strongly acidic conditions primarily yields 5-nitro-1H-indazole. researchgate.net The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) has also been described, involving a thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it

Nucleophilic Substitution: The presence of a halogen, such as in 7-iodo-3-methyl-1H-indazole, renders the indazole core susceptible to nucleophilic substitution. The iodine atom at C7 is an excellent leaving group and can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. vulcanchem.com This reactivity is a cornerstone for the synthetic utility of iodoindazoles, allowing for the construction of diverse libraries of 7-substituted derivatives for applications in drug discovery. vulcanchem.com An interesting mechanistic pathway known as ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) has been observed in reactions of fused indazole systems with iodide, where the iodide ion acts first as a nucleophile to open a ring and subsequently as a leaving group in an intramolecular cyclization.

Radical Processes in Indazole Chemistry (e.g., C-H amination, nitration)

While many reactions on the indazole ring follow ionic mechanisms, a growing number of transformations have been shown to proceed via radical pathways. These methods offer alternative and often milder routes for C-H functionalization.

Radical nitration of 2H-indazoles has been achieved at the C3 position using iron(III) nitrate, with control experiments confirming a radical mechanism. chim.it Similarly, a site-selective C-H nitration at the C7 position of 2H-indazoles using the same reagent is also believed to occur through a radical process. chim.it

Metal-free C-H amination represents another significant class of radical reactions in indazole chemistry. The C3 position of 2H-indazoles can be aminated using pyrazoles as the coupling partner via a radical process initiated by potassium persulfate. chim.it Furthermore, electrochemical C-H amination provides a sustainable method for constructing C-N bonds. The reaction of arylhydrazones can proceed via an electrochemical radical Csp²-H/N-H cyclization to form the 1H-indazole core. nih.gov These radical-based strategies avoid the need for pre-functionalized substrates and often exhibit unique regioselectivity.

Intramolecular Cyclization and Rearrangement Mechanisms in Indazole Synthesis

The synthesis of the indazole nucleus itself, a key precursor, is often accomplished through intramolecular cyclization reactions. Several classic and modern methods exist, each with a distinct mechanism.

A well-established route is the reaction of ortho-fluoro carbonyl compounds with hydrazine (B178648), which proceeds via nucleophilic attack and subsequent cyclization. researchgate.net More contemporary methods include the copper-catalyzed intramolecular Ullmann-type reaction, which involves the cyclization of a hydrazone precursor. nih.gov Electrochemical methods have also been developed, such as the intramolecular N(sp²)–H/N(sp³)–H coupling to form the pyrazole (B372694) ring. nih.gov Silver(I)-mediated intramolecular oxidative C-H amination provides another pathway, which is suggested to proceed via a single electron transfer (SET) mechanism, generating a radical intermediate that cyclizes. nih.gov

Rearrangement reactions are also important in indazole synthesis. For example, the [3+2] cycloaddition of a benzyne (B1209423) with a monosubstituted diazo compound initially forms a 3H-indazole. This intermediate is unstable and readily rearranges to the more thermodynamically stable 1H-indazole, likely through a 1,3-hydrogen shift. Another documented transformation is the unexpected rearrangement of 7-nitroisatins upon reaction with hydrazine hydrate, which forms a new pyrazole cycle via a direct metal-free C-H amination to yield a functionalized indazole. nih.gov

Reactivity Profiles of the Iodinated and Methylated Positions on the Indazole Scaffold

Reactivity of the C7-Iodo Group: The iodine atom at the C7 position is the most reactive site for many transformations. Its primary value lies in its ability to participate in transition metal-catalyzed cross-coupling reactions. vulcanchem.comvulcanchem.com It serves as an excellent precursor for Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively. vulcanchem.com This makes 7-iodoindazoles highly valuable building blocks for creating molecular diversity. vulcanchem.comresearchgate.net The iodine atom also functions as a good leaving group in nucleophilic aromatic substitution reactions. vulcanchem.com Furthermore, the electron-withdrawing nature of iodine influences the electronic properties of the benzene portion of the ring system.

Reactivity of the C3-Methyl Group: The methyl group at the C3 position is relatively inert to direct transformation but significantly influences the reactivity of the indazole scaffold through steric and electronic effects. vulcanchem.comucsf.edu Its presence can impact the regioselectivity of reactions at adjacent positions, such as N-alkylation at the N2 position. ucsf.edu In the context of medicinal chemistry, the introduction of a C3-methyl group has been shown to dramatically improve the binding affinity of indazole-based inhibitors to their biological targets, highlighting its importance in modulating molecular interactions. ucsf.edu

| Position/Substituent | Primary Reactivity | Key Transformations | Mechanistic Role | Reference |

|---|---|---|---|---|

| C7-Iodo | Electrophilic site for coupling; Leaving group | Suzuki, Heck, Sonogashira couplings; Nucleophilic Aromatic Substitution | Enables C-C and C-heteroatom bond formation | vulcanchem.comvulcanchem.comresearchgate.net |

| C3-Methyl | Steric and electronic modifier | Influences regioselectivity of other reactions (e.g., N-alkylation) | Directs incoming groups; Modulates biological activity | vulcanchem.comucsf.edu |

Advanced Spectroscopic and Structural Characterization of 7 Iodo 3 Methyl 1h Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework and the local electronic environment of specific nuclei within a molecule. For indazole derivatives, multinuclear NMR experiments are crucial for definitive structural assignment and for studying dynamic processes such as tautomerism.

Proton (¹H) and Carbon-13 (¹³C) NMR are the primary methods for elucidating the core structure of organic molecules, including substituted indazoles. nih.govresearchgate.net

In the ¹H NMR spectrum of an indazole derivative, distinct signals are expected for the aromatic protons on the benzene (B151609) ring, the substituent protons (e.g., the methyl group), and the N-H proton of the pyrazole (B372694) ring. The chemical shift (δ) and coupling constants (J) of the aromatic protons provide critical information about the substitution pattern on the benzene portion of the molecule. For a 7-substituted indazole, the protons H-4, H-5, and H-6 would exhibit a characteristic splitting pattern. The methyl group at the C-3 position typically appears as a singlet in the upfield region of the spectrum. The N-H proton signal is often broad and its chemical shift can be highly dependent on the solvent and concentration. nih.gov

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for an indazole derivative will show distinct signals for the two carbons of the pyrazole ring (C-3 and C-7a) and the six carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a). researchgate.net The chemical shifts are influenced by the nature and position of substituents. The presence of an electron-withdrawing iodine atom at C-7 would significantly influence the chemical shifts of adjacent carbons.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Substituted Indazoles

| Nucleus | Type of Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H-4, H-5, H-6) | 7.0 - 8.3 | Exact shifts and splitting patterns depend on substitution. |

| ¹H | N-H | 10.0 - 13.0 | Often broad; position is solvent-dependent. |

| ¹H | CH ₃ | 2.3 - 2.6 | Typically a singlet. |

| ¹³C | Aromatic (C-4 to C-7) | 110 - 140 | Shifts are sensitive to substituent effects. |

| ¹³C | Pyrazole (C-3, C-3a, C-7a) | 110 - 145 | The position of C-3 is influenced by the methyl group. |

Note: Data are generalized from typical values for indazole derivatives and may vary for the specific compound. nih.govrsc.org

Nitrogen-15 (¹⁵N) NMR spectroscopy is a highly effective, albeit less common, technique for directly probing the electronic environment of nitrogen atoms within heterocyclic systems like indazoles. mdpi.com This method is particularly valuable for distinguishing between the two nitrogen atoms in the pyrazole ring, which are chemically non-equivalent. The N-1 atom is considered a "pyrrole-type" nitrogen, while the N-2 atom is a "pyridine-type" nitrogen. mdpi.com

These two types of nitrogen atoms resonate in different regions of the ¹⁵N NMR spectrum, with the pyridine-type nitrogen typically appearing at a lower field (less shielded) compared to the pyrrole-type nitrogen. mdpi.comresearchgate.net This large difference in chemical shifts makes ¹⁵N NMR an exceptionally reliable tool for structural and tautomeric analysis of nitrogen-containing heterocycles. researchgate.net The chemical shifts are also sensitive to substituent effects, protonation, and hydrogen bonding, providing further insight into the molecule's electronic structure. researchgate.net

Indazole and its derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov The 1H-tautomer, which has a benzenoid structure, is generally considered to be thermodynamically more stable and is therefore the predominant form in solution. nih.govresearchgate.netnih.gov

NMR spectroscopy is the foremost technique for studying this tautomeric equilibrium. bohrium.com While ¹H and ¹³C NMR can provide evidence for the major tautomer, ¹⁵N NMR is often the most definitive method. researchgate.net The significant difference in the ¹⁵N chemical shifts for the pyrrole-type (N-1) and pyridine-type (N-2) nitrogens allows for unambiguous identification of the proton's location on the pyrazole ring. In the 1H-tautomer, one nitrogen is a protonated, pyrrole-type (NH), and the other is a pyridine-type (N=). In the 2H-tautomer, the roles are reversed. By comparing the observed ¹⁵N chemical shifts to those of N-methylated model compounds (which lock the tautomeric form), the mole fractions of each tautomer in equilibrium can be accurately determined. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision, confirm its elemental formula, and assess its purity. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This level of precision allows for the determination of a molecule's elemental composition from its exact mass. For 7-Iodo-3-methyl-1H-indazole, HRMS can unequivocally confirm the molecular formula C₈H₇IN₂ by comparing the experimentally measured mass to the theoretically calculated mass. This capability is essential for distinguishing between compounds that may have the same nominal mass but different elemental formulas. HRMS is a cornerstone of structural confirmation in chemical synthesis and characterization. wiley-vch.de

Table 2: Theoretical Exact Mass Calculation for C₈H₇IN₂

| Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Iodine | ¹²⁷I | 126.904473 | 1 | 126.904473 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Total | | | | 257.96540 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally sensitive molecules. nih.gov In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation. nih.govekb.eg For indazole derivatives, which contain basic nitrogen atoms, ESI in positive ion mode typically generates a prominent protonated molecular ion, [M+H]⁺. nih.govresearchgate.net The detection of this ion allows for the straightforward determination of the compound's molecular weight. ESI-MS is widely used for routine sample analysis, reaction monitoring, and purity assessment due to its sensitivity and ease of coupling with liquid chromatography (LC). researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and investigate the vibrational modes of a molecule. When IR radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their characteristic vibrations (stretching, bending, etc.). This absorption pattern produces a unique spectral fingerprint, providing valuable information about the molecular structure. For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups and understanding the bonding within the heterocyclic framework.

The IR spectrum of an indazole derivative is characterized by several distinct absorption bands. mdpi.com The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3400-3200 cm⁻¹, a characteristic feature of hydrogen-bonded N-H groups. mdpi.commdpi.com Aromatic C-H stretching vibrations from the benzene ring are observed around 3100-3000 cm⁻¹. mdpi.com The aliphatic C-H stretching from the methyl group at the C3 position is expected to produce signals in the 2950-2850 cm⁻¹ range.

The fingerprint region of the spectrum (below 1650 cm⁻¹) contains a wealth of structural information. Aromatic C=C and C=N stretching vibrations of the indazole ring system give rise to a series of sharp bands between 1650 cm⁻¹ and 1370 cm⁻¹. mdpi.com The presence of the carbon-iodine (C-I) bond, while typically a weak absorber, is expected to show a stretching vibration in the lower frequency region, often below 600 cm⁻¹. Detailed vibrational energy distribution analysis, often supported by computational methods like Density Functional Theory (DFT), can precisely assign these bands to specific vibrational modes, offering deeper insight into the molecule's dynamics. mdpi.comtandfonline.com

Table 1: Characteristic Infrared Absorption Bands for this compound This table presents expected values based on characteristic frequencies for indazole and related functional groups.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3200 (broad) | N-H Stretch | Indazole Ring (N-H) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2950-2850 | C-H Stretch | Methyl Group (-CH₃) |

| 1650-1450 | C=C and C=N Stretch | Indazole Ring System |

X-ray Crystallography for Solid-State Structural Determination of Indazole Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives in the solid state.

The crystal structure of indazole derivatives reveals that the bicyclic system is generally planar. acs.orgmdpi.com In the solid state, indazole molecules frequently form dimers or extended chains (catemers) through intermolecular hydrogen bonds between the N-H group of one molecule and the pyridine-like nitrogen atom (N2) of a neighboring molecule. acs.orgmdpi.com The specific supramolecular motif adopted depends on the nature and position of the substituents on the indazole ring. mdpi.com For this compound, the presence of the bulky iodine atom at the 7-position and the methyl group at the 3-position would influence the crystal packing and the geometry of these hydrogen-bonding networks.

Analysis of the crystallographic data would provide precise measurements of the C-I, C-N, C-C, and N-N bond lengths, as well as the internal angles of the fused ring system. These experimental parameters serve as benchmarks for validating theoretical models and understanding the electronic effects of the iodo and methyl substituents on the indazole core. For instance, the planarity of the indazole ring and the orientation of the substituents relative to this plane would be quantitatively determined. acs.org

Table 2: Representative Crystallographic Parameters for a Substituted Indazole Derivative This table presents hypothetical yet typical data based on known crystal structures of related heterocyclic compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 6.0 - 12.0 |

| b (Å) | 5.0 - 25.0 |

| c (Å) | 10.0 - 15.0 |

| β (°) | 90 - 105 |

Chromatographic Techniques for Separation, Isolation, and Purity Analysis (e.g., HPLC, TLC, GC)

Chromatographic techniques are essential tools for the separation, isolation, and purity assessment of synthetic compounds like this compound. tricliniclabs.com High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Gas Chromatography (GC) are routinely employed during and after synthesis to monitor reaction progress and verify the purity of the final product.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective method used for qualitative analysis. tricliniclabs.comnih.gov It is valuable for tracking the conversion of starting materials to products and identifying the number of components in a mixture. researchgate.net For this compound, a typical TLC analysis would involve spotting a solution of the compound on a silica (B1680970) gel plate (the stationary phase) and developing it with a mobile phase consisting of a mixture of solvents, such as hexane (B92381) and ethyl acetate (B1210297). The separated spots are visualized under UV light.

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis and final purity determination of non-volatile compounds. rsc.orgmdpi.com Reversed-phase HPLC (RP-HPLC) is commonly used for indazole derivatives. rsc.org In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile. A UV detector is used to monitor the eluent, and the purity is calculated from the relative peak area in the resulting chromatogram. Commercial batches of related compounds are often required to have a purity of ≥95% as determined by HPLC. usbio.net

Gas Chromatography (GC) is an analytical technique used for separating and analyzing volatile compounds. tricliniclabs.com While less common than HPLC for indazole derivatives due to their relatively high boiling points, GC can be employed for the analysis of more volatile precursors or derivatives. ukm.my The sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a carrier gas (mobile phase).

Table 3: Typical Chromatographic Conditions for the Analysis of Indazole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| TLC | Silica gel 60 F₂₅₄ | Hexane/Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| HPLC | C18 silica gel (Reversed-Phase) | Gradient of Acetonitrile and Water | UV-Vis Spectroscopy |

| GC | Capillary column (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Flame Ionization (FID) or Mass Spectrometry (MS) |

Computational and Theoretical Investigations of 7 Iodo 3 Methyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and other molecular properties of 7-Iodo-3-methyl-1H-indazole. These theoretical investigations offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Studies on Molecular Geometry and Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on indazole systems often employ DFT methods like B3LYP with various basis sets to predict molecular geometries and other properties. acs.orgcsic.es For instance, calculations can determine the relative stabilities of different tautomers of indazole, with the 1H-indazole form generally being more stable than the 2H-indazole tautomer. mdpi.comwuxibiology.com DFT calculations also help in understanding the electronic distribution and reactivity of the molecule.

Below is a table showcasing typical computed properties for indazole derivatives.

| Property | Value |

| Molecular Formula | C₈H₇IN₂ |

| Molecular Weight | 258.06 g/mol |

| XLogP3 | 2.9 |

| Topological Polar Surface Area | 17.8 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Note: These values are representative for iodo-methyl-indazole derivatives and may vary slightly for the specific 7-iodo-3-methyl isomer. Data sourced from computational predictions. chemscene.comnih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving indazole derivatives. longdom.orgresearchgate.net

Transition State Analysis and Energy Barrier Calculations for Reaction Pathways

Computational studies can map out the potential energy surfaces of reactions, identifying transition states and calculating activation energy barriers. This information is crucial for understanding reaction kinetics and selectivity. For example, in the alkylation of indazoles, calculations have shown that the energy barrier for N1 alkylation is typically higher than for N2 alkylation, explaining the observed regioselectivity. wuxibiology.com Plausible mechanisms for various reactions, such as C7-arylation of 1H-indazoles, have been proposed based on these computational analyses. researchgate.net

Solvation Effects in Reaction Pathways

The solvent can significantly influence reaction pathways and outcomes. Computational models can incorporate solvation effects, either implicitly or explicitly, to provide a more realistic description of reactions in solution. For instance, theoretical calculations have been performed to understand the effect of solvents on the NMR chemical shifts of indazole derivatives. acs.org The stability of indazole tautomers can also be influenced by the solvent environment.

Conformational Analysis and Molecular Dynamics Simulations of Indazole Derivatives

Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior and interactions of indazole derivatives. longdom.orgmdpi.comnih.govnih.gov

MD simulations are employed to study the stability of indazole derivatives when bound to biological targets, such as proteins. longdom.orgmdpi.comnih.govnih.govresearchgate.net These simulations can reveal how the ligand interacts with the active site and how these interactions evolve over time. nih.govnih.govresearchgate.net For example, MD simulations have been used to validate the stability of potent indazole-based inhibitors within the binding sites of their target proteins. longdom.orgresearchgate.net This information is invaluable for the rational design of new and more effective drug candidates. nih.govresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to predict nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions are crucial for structural confirmation and for understanding the electronic environment of the molecule.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Invariant Atomic Orbital (GIAO) method, often coupled with DFT functionals like B3LYP. acs.org This approach calculates the absolute magnetic shieldings of nuclei, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org

For this compound, theoretical calculations would predict characteristic signals. The ¹H NMR spectrum is expected to show distinct peaks for the methyl protons, the aromatic protons on the indazole core, and the N-H proton. The methyl group protons at position 3 would likely appear as a singlet in the upfield region, typically around δ 2.5-2.7 ppm. The aromatic protons would resonate in the downfield region (approximately δ 7.0–8.5 ppm), with their exact shifts and splitting patterns influenced by the electron-withdrawing iodine atom at position 7. The N-H proton is expected to be a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature. mdpi.com

In ¹³C NMR, the iodine atom's presence is predicted to have a significant deshielding effect on the adjacent carbon (C7). Computational models can precisely quantify this effect. The carbon atom attached to the iodine (C7) would have a characteristic low-field shift, while the methyl carbon would resonate at a much higher field.

The correlation between predicted and experimental data is generally strong, with root-mean-square (RMS) errors for proton chemical shifts often below 0.1 ppm for a wide range of organic molecules. liverpool.ac.uk Discrepancies between calculated (gas-phase) and experimental (solution) values can arise from solvent effects, which can be accounted for in more advanced computational models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

Interactive Data Table: Predicted vs. Typical Experimental NMR Chemical Shifts (δ, ppm) Note: Predicted values are illustrative based on computational studies of analogous structures. Experimental values are typical ranges observed for similar indazole derivatives.

| Atom/Group | Predicted δ (ppm) (Illustrative) | Typical Experimental δ (ppm) Range | Splitting Pattern |

| ¹H NMR | |||

| 3-CH₃ | 2.6 | 2.5 - 2.7 | Singlet |

| Aromatic H | 7.1 - 8.2 | 7.0 - 8.5 | Multiplet/Doublet |

| 1-NH | 13.5 | 13.0 - 14.0 | Broad Singlet |

| ¹³C NMR | |||

| 3-CH₃ | 12 | 10 - 15 | |

| C3 | 145 | 140 - 150 | |

| C7 | 95 | 90 - 100 | |

| Other Aromatic C | 110 - 140 | 110 - 142 |

IR Frequency Prediction: Theoretical calculations are also used to predict the vibrational spectrum (IR and Raman) of this compound. The calculation of harmonic vibrational frequencies helps in assigning the fundamental modes observed in an experimental IR spectrum. researchgate.net

Key predicted IR absorptions for this molecule would include:

N-H Stretching: A strong, broad band in the region of 3100–3500 cm⁻¹, characteristic of the N-H bond in the indazole ring.

C-H Stretching: Aromatic C-H stretches would appear around 3000–3100 cm⁻¹, while the methyl group's C-H stretches would be just below 3000 cm⁻¹. mdpi.com

C=N/C=C Stretching: Vibrations associated with the indazole ring's double bonds would be found in the 1500–1650 cm⁻¹ region. mdpi.com

C-I Stretching: A weak absorption corresponding to the C-I bond is expected at lower frequencies, typically in the 500–600 cm⁻¹ range. mdpi.com

Computational studies on similar indazole structures have shown good agreement between calculated and experimental vibrational frequencies, although calculated values are often systematically higher due to the harmonic approximation and are typically scaled by an empirical factor to improve correlation. researchgate.net

Theoretical Basis for Structure-Activity Relationship (SAR) Derivation

Computational methods provide a fundamental basis for understanding the structure-activity relationships (SAR) of this compound and its derivatives, particularly in the context of drug design. mdpi.com These methods help rationalize how specific structural features influence biological activity, such as the inhibition of protein kinases, which are common targets for indazole-based compounds. researchgate.net

Molecular Docking and Binding Site Analysis: A primary theoretical approach to SAR is molecular docking. This technique predicts the preferred orientation and binding affinity of a ligand (e.g., this compound) within the active site of a target protein. For indazole derivatives, which are known inhibitors of kinases like VEGFR and Aurora kinases, docking studies can reveal key interactions that drive potency and selectivity. researchgate.net

The theoretical basis for SAR in this context revolves around identifying and optimizing non-covalent interactions:

Halogen Bonding: The iodine atom at the C7 position is a significant feature. It can act as a halogen bond donor, forming favorable interactions with electron-rich atoms (like oxygen or nitrogen) in the protein's binding pocket. Computational models can predict the geometry and strength of these halogen bonds, explaining the often-observed increase in potency for iodinated versus non-iodinated analogues.

Hydrogen Bonding: The indazole core, with its N-H donor and sp² nitrogen acceptor, is crucial for forming hydrogen bonds with amino acid residues in the kinase hinge region, a common anchoring point for kinase inhibitors.

Hydrophobic and Steric Interactions: The methyl group at the C3 position contributes to the molecule's hydrophobic character and can engage in van der Waals interactions within hydrophobic pockets of the active site. Computational analysis helps to determine if this group provides a beneficial steric fit or causes unfavorable clashes, guiding further modification. mdpi.com

Quantum Chemical Calculations: Quantum chemical calculations are used to determine the electronic properties of the molecule, which are fundamental to its reactivity and interaction capabilities.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). researchgate.net For this compound, the MEP would highlight the negative potential near the pyrazole (B372694) nitrogen (N2) and the positive potential around the N-H proton and the iodine atom (the "sigma-hole"), providing a rationale for its interaction patterns.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's chemical reactivity and its ability to participate in charge-transfer interactions with a biological target. researchgate.net

SAR studies on related indazoles have demonstrated that substituents on the indazole ring play a crucial role in modulating biological activity. mdpi.com For instance, modifications at various positions have been shown to enhance inhibitory activity against specific enzymes. mdpi.com Computational models allow for the systematic in silico evaluation of virtual libraries of this compound analogues, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the drug discovery process.

Interactive Data Table: Summary of Theoretical SAR Insights

| Structural Feature | Position | Predicted Role in Biological Activity | Key Interaction Type |

| Iodine Atom | 7 | Potency enhancement, selectivity modulation | Halogen Bonding, Hydrophobic |

| Indazole N-H | 1 | Anchoring to protein active site | Hydrogen Bond Donor |

| Indazole N | 2 | Interaction with protein backbone/residues | Hydrogen Bond Acceptor |

| Methyl Group | 3 | Filling hydrophobic pockets, steric influence | van der Waals, Hydrophobic |

Biological Activity and Structure Activity Relationship Sar Studies of 7 Iodo 3 Methyl 1h Indazole Derivatives

Investigation of Modulatory Effects on Cellular Pathways and Biological Targets

Derivatives of the 3-methyl-1H-indazole core have been extensively studied for their ability to modulate key biological targets involved in cell proliferation and signaling. These investigations reveal a pattern of interaction with specific enzymes and receptors, leading to significant downstream effects on cellular cascades crucial to disease progression, particularly in oncology.

The indazole nucleus is a core component of numerous small molecules designed to inhibit protein kinases. chim.it Research has identified 3-methyl-1H-indazole derivatives as potent inhibitors of several key kinases implicated in cancer.

Fibroblast Growth Factor Receptor 1 (FGFR1): A series of 1H-indazole-based derivatives were identified as inhibitors of FGFR kinases through fragment-led design. Biological evaluations showed that these compounds could inhibit FGFR1-3, with the most active inhibitor demonstrating an IC50 value of 2.0 ± 0.4 μM against FGFR1. nih.gov

Bromodomain-containing Protein 4 (BRD4): BRD4, an epigenetic reader, is a therapeutic target in cancer because it regulates the expression of oncogenes. nih.gov A series of novel 3-methyl-1H-indazole derivatives were designed and evaluated as BRD4 inhibitors. Several of these compounds exhibited strong affinity for the first bromodomain of BRD4 (BRD4-BD1) and potent antiproliferative effects in the MV4;11 cancer cell line. nih.govresearchgate.net

Polo-like Kinase 4 (PLK4): PLK4 is a critical regulator of cell mitosis, and its overexpression is linked to the progression of several cancers. The indazole scaffold is a key feature in some PLK4 inhibitors. For instance, the PLK4 inhibitor CFI-400945, which has been investigated in clinical trials for breast cancer, contains an indazole moiety. nih.gov This highlights the utility of the indazole core in designing inhibitors for this specific serine/threonine kinase.

Table 1: Enzyme Inhibitory Activity of Selected Indazole Derivatives

| Compound Class | Target Enzyme | IC50 Value | Source(s) |

| 1H-Indazole Derivative | FGFR1 | 2.0 ± 0.4 μM | nih.gov |

| 3-Methyl-1H-indazole Derivative | BRD4-BD1 | Potent Inhibition | nih.govresearchgate.net |

| Indazole-based Compound (CFI-400945) | PLK4 | Active in Clinical Trials | nih.gov |

Tropomyosin Receptor Kinases (Trk): The Trk family of receptor tyrosine kinases is another important target for indazole-based inhibitors. Entrectinib, an approved anti-cancer agent, is an inhibitor of Trk, ROS1, and ALK that features an indazole structure. nih.gov This demonstrates the applicability of the indazole scaffold in targeting this class of receptors. While specific studies focusing solely on 7-iodo-3-methyl-1H-indazole were not prominent, the broader class of indazole derivatives shows significant interaction with Trk receptors.

5-HT Receptors: Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of receptors involved in a wide range of physiological functions. nih.govnih.gov While various chemical classes have been developed as 5-HT receptor antagonists, specific research detailing the direct interaction of this compound derivatives with 5-HT receptor subtypes was not identified in the reviewed literature.

The inhibition of upstream targets like BRD4 by 3-methyl-1H-indazole derivatives leads to measurable effects on critical downstream signaling proteins.

c-Myc, NF-κB, and Bcl-2: BRD4 plays a crucial role in the transcription of genes such as c-Myc, NF-κB, and Bcl-2, which are central to cell proliferation and survival. researchgate.net Studies have shown that 3-methyl-1H-indazole derivatives designed as BRD4 inhibitors can effectively suppress the downstream protein c-Myc. nih.govresearchgate.net By inhibiting BRD4, these compounds disrupt the transcriptional machinery responsible for the expression of these key oncogenic proteins. nih.gov In broader studies of indazole derivatives, treatment of breast cancer cells with an active compound led to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net

Hypoxia-Inducible Factor-1 (HIF-1): The indazole derivative YC-1 (Lificiguat) has been explored for its ability to inhibit HIF-1 and NF-κB. rsc.org This suggests that the indazole scaffold can be tailored to interact with components of the hypoxia signaling pathway, which is a critical driver of tumor progression and angiogenesis.

Structure-Activity Relationship (SAR) Profiling

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for biological activity. For substituted indazoles, the nature and position of substituents on the bicyclic ring system are critical determinants of target affinity and selectivity. longdom.org

The position of substituents on the benzene (B151609) portion of the indazole ring significantly impacts biological activity. longdom.org SAR analyses of 1H-indazole derivatives targeting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) indicated that substituent groups at both the C4 and C6 positions largely affect inhibitory activity. nih.gov

Halogenation, including iodination, of the indazole core is a key synthetic strategy for creating diverse libraries of compounds for biological screening. chim.it The introduction of iodine at positions such as C3 or C6 provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki coupling), allowing for the systematic exploration of the chemical space around the indazole scaffold. nih.govmdpi.com For example, 6-bromo-1H-indazole has been iodinated and used as a key intermediate in the synthesis of various kinase inhibitors. nih.govresearchgate.net While direct SAR studies comparing the C7-iodo substitution to other positions were not detailed in the reviewed literature, the established principle is that the location and nature of halogen substituents are crucial for modulating the potency and selectivity of indazole-based inhibitors. longdom.org

The substituent at the C3 position of the indazole ring plays a pivotal role in defining the compound's biological profile. Studies on different classes of indazole-based inhibitors have consistently shown that modifications at this position directly influence potency.

For instance, in the development of Pim kinase inhibitors based on an azaindazole scaffold, the introduction of a methyl group at the C3 position resulted in a six-fold increase in potency against Pim-1, Pim-2, and Pim-3 kinases. nih.gov Furthermore, extensive research into BRD4 inhibitors has focused specifically on 3-methyl-1H-indazole derivatives, indicating that the C3-methyl group is an integral part of the pharmacophore required for high-affinity binding. nih.govresearchgate.net The critical nature of the C3-substituent's identity and orientation is further highlighted in studies of indazole-3-carboxamides, where the specific regiochemistry of the amide linker at C3 was found to be essential for biological activity. nih.gov These findings collectively underscore the importance of the C3-methyl group in enhancing the biological activity of indazole derivatives and modulating their interaction with specific protein targets.

Effects of Remote Substituents on the Indazole Core and Pharmacophore Development

The biological activity of indazole derivatives is highly influenced by the nature and position of substituents on the bicyclic core. While the 3-methyl group and 7-iodo group define the base scaffold, modifications at other positions, particularly on the phenyl ring and the N1 position, are critical for tuning potency and selectivity.

Structure-activity relationship (SAR) studies on various indazole series have revealed several key insights. For instance, in one study on indazole arylsulfonamides, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. acs.org In another series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl substituent at the C5 position was found to be crucial for antitumor activity. nih.gov These findings suggest that the electronic and steric properties of substituents on the benzene portion of the indazole core play a direct role in molecular recognition by the target protein.

Based on these observations, a general pharmacophore model for indazole-based inhibitors, particularly for protein kinases, can be proposed. A pharmacophore represents the essential steric and electronic features required for optimal interaction with a specific biological target. mdpi.com For indazole derivatives, a common pharmacophore hypothesis includes:

A hydrogen-bond donor: The N1-H of the indazole ring.

A hydrogen-bond acceptor: The N2 nitrogen of the indazole ring.

Hydrophobic/Aromatic regions: The benzene ring of the indazole core and various aromatic substituents.

Computational modeling on indazole derivatives targeting Hypoxia-inducible factor-1α (HIF-1α) has generated a five-point pharmacophore hypothesis (A₁D₂R₃R₄R₅_4), which includes acceptor, donor, and aromatic ring features, providing a structural framework for designing new inhibitors. nih.gov Similarly, pharmacophore models have been developed for indazole derivatives targeting FGFR kinases and soybean lipoxygenase, demonstrating the versatility of this scaffold. nih.govnih.gov The 7-iodo substituent on the this compound core could contribute to the hydrophobic features of the pharmacophore or potentially engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.

Design Principles for Enhanced Target Modulation and Specificity

The design of potent and specific inhibitors based on the this compound scaffold follows several key principles derived from medicinal chemistry and structure-based drug design. The primary goal is to maximize interactions with the desired biological target while minimizing off-target effects.

One of the most effective strategies is structure-based optimization . In the development of 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), virtual screening and subsequent optimization were used to design compounds with strong binding affinities. nih.govresearchgate.net This approach relies on understanding the three-dimensional structure of the target's binding site to rationally introduce modifications that improve binding. For example, the 3-methyl group might be designed to fit into a small hydrophobic pocket, while the 7-iodo group could be positioned to interact with a specific region of the target protein.

Achieving selectivity is another critical design principle, especially for targets like protein kinases, which share significant structural homology. Selectivity can be achieved by exploiting subtle differences in the amino acid composition of the binding sites. For instance, knowledge-based drug design has led to indazole derivatives that can selectively inhibit Aurora A or Aurora B kinases, or act as dual inhibitors, by modifying substituents to interact with non-conserved residues. nih.gov

Bioisosteric replacement is also a widely used principle. The indazole ring is considered a good bioisostere for phenol (B47542) and indole (B1671886). pharmablock.com This allows chemists to replace these groups in known active compounds with an indazole core, which can offer advantages such as improved metabolic stability or the introduction of an additional hydrogen bond acceptor (the N2 nitrogen), potentially enhancing target affinity. pharmablock.com By applying these principles, the this compound scaffold can be systematically modified to produce derivatives with improved potency, selectivity, and drug-like properties.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how ligands like this compound derivatives interact with their biological targets at an atomic level. nih.govresearcher.life Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. nih.govscilit.com

Binding Affinity Predictions and Characterization of Binding Sites

Molecular docking programs calculate a score, often expressed as binding energy (in kcal/mol), to estimate the binding affinity between a ligand and a protein. A more negative score typically indicates a stronger predicted interaction. While specific docking studies on this compound derivatives are not extensively published, numerous studies on analogous indazole compounds demonstrate the utility of this approach. These studies show that indazole derivatives can achieve high binding affinities against a range of therapeutically relevant targets.

The binding site for indazole derivatives is often a well-defined pocket on the target protein. In protein kinases, this is typically the ATP-binding site, which contains a "hinge region" that forms key hydrogen bonds with inhibitors. nih.gov For other enzymes, such as aromatase, the active site is a deep hydrophobic cavity containing the heme group. The this compound scaffold is well-suited to bind in such pockets, with the planar indazole ring forming stacking interactions and the substituents at the 3- and 7-positions probing specific sub-pockets.

| Indazole Derivative Series | Protein Target (PDB ID) | Predicted Binding Affinity (kcal/mol) | Reference |

| Substituted 2H-indazoles | Aromatase (3EQM) | -7.7 to -8.0 | |

| 1-trityl-5-azaindazole derivatives | PBR | -257.9 to -286.4 | jocpr.com |

| 3-arylindazoles | (PDB ID: 2ZCS) | -6.80 to -7.45 | researchgate.net |

| Designed Indazole Scaffolds | VEGFR-2 (4AG8) | -6.70 to -7.39 | biotech-asia.org |

| Adamantane-linked 1,2,4-triazoles* | 11β-HSD1 | -7.50 to -8.92 | nih.gov |

Note: Data for a non-indazole scaffold is included for comparative purposes of binding affinity prediction.

Identification of Key Interacting Residues and Binding Modes

A crucial output of molecular docking and MD simulations is the identification of specific amino acid residues that form interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, anchor the ligand in the binding site and are fundamental to its biological activity.

For indazole-based kinase inhibitors, a common binding mode involves the indazole N1-H acting as a hydrogen bond donor and the N2 atom as an acceptor to the backbone amide and carbonyl groups in the hinge region of the kinase. nih.govnih.gov This bidentate hydrogen bonding pattern is a hallmark of many potent kinase inhibitors.

In other targets, different interactions are critical. For example, docking studies of substituted indazoles into the aromatase active site revealed key interactions with the residues Arg115 and Met374. In a study of 1-trityl-5-azaindazole derivatives with the Peripheral Benzodiazepine Receptor (PBR), binding interactions were observed with a range of amino acids including LEU43, GLN109, ILE141, and LYS140. jocpr.com

For a hypothetical derivative of this compound, the binding mode would likely involve:

Hydrogen Bonding: The indazole N1-H and N2 atoms interacting with polar residues or backbone components (e.g., in a kinase hinge region).

Hydrophobic Interactions: The 3-methyl group and the benzene ring fitting into hydrophobic pockets.

Halogen Bonding/Hydrophobic Contact: The 7-iodo group forming a potential halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) or occupying a lipophilic region of the binding site.

MD simulations further refine this static picture by showing how these interactions are maintained or evolve over time, confirming the stability of the predicted binding mode. nih.govtandfonline.com

Q & A

Q. What are the common synthetic pathways for 7-Iodo-3-methyl-1H-indazole?

The synthesis typically involves multi-step reactions starting from commercially available indazole precursors. For example:

- Halogenation : Iodination of 3-methyl-1H-indazole using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a base like potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF) .

- Cyclization : Transition metal-catalyzed cyclization of substituted benzaldehydes or azides to form the indazole core .

- Methylation : Introduction of the methyl group via alkylation agents (e.g., methyl iodide) under basic conditions .

Q. How is crystallographic data for this compound analyzed and refined?

Crystallographic analysis employs single-crystal X-ray diffraction (SC-XRD), with refinement using software like SHELXL . Key steps include:

- Data collection : High-resolution datasets (e.g., synchrotron sources) for accurate electron density mapping.

- Refinement : Iterative adjustment of atomic coordinates, thermal parameters, and occupancy factors. SHELXL’s robust algorithms handle disordered atoms and twinning .

- Validation : Tools like PLATON or CCDC Mercury ensure structural integrity and correct space group assignment .

Q. What spectroscopic techniques characterize this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., [M+H]+ at m/z 273.00) .

- Infrared (IR) Spectroscopy : Peaks for N-H stretching (~3400 cm⁻¹) and C-I bonds (~500 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:

- Dose-response studies : Validate activity across multiple concentrations to rule out false positives .

- Structural analogs : Compare with derivatives (e.g., 7-Fluoro-4-iodo-1H-indazol-3-amine) to isolate substituent effects .

- Meta-analysis : Cross-reference datasets from diverse sources (e.g., PubChem, ChEMBL) to identify consensus trends .

Q. What methodological approaches optimize the reaction yield in halogenation steps during synthesis?

Optimizing iodination involves:

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing iodine atom activates the indazole core for nucleophilic substitution, while the methyl group exerts a mild electron-donating effect:

- Suzuki-Miyaura coupling : Iodo-substitution at C7 facilitates coupling with aryl boronic acids under Pd catalysis .

- Buchwald-Hartwig amination : Enhanced reactivity at C3 due to adjacent nitrogen lone pairs .

Methodological Notes

- Synthesis Challenges : Byproduct formation during iodination (e.g., diiodinated species) can be minimized by stoichiometric control and slow reagent addition .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites and guides synthetic routes .

- Biological Assays : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity and reduce false interpretations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.